Target Identity: PDHK1 Annotation vs. Off-Target Kinase Profiles of Pyridine-Benzamide Comparators
The Therapeutic Target Database explicitly annotates CAS 2034339-33-6 as a PDHK1 inhibitor, whereas structurally related pyridine-benzamide scaffolds have been independently optimized for MNK1/2 (PDB 6jlr) [1] and ROCK1/2 (e.g., PF-4950834, ROCK2 IC₅₀ 8.35 nM, ROCK1 IC₅₀ 33.12 nM) [2]. This target-class differentiation is qualitative rather than quantitative but establishes that the pyrrole-thiophene substitution pattern shifts kinase selectivity away from the MNK/ROCK families. No direct PDHK1 IC₅₀ value for CAS 2034339-33-6 could be retrieved from authoritative primary sources; therefore the strength of this evidence is limited to target annotation inference.
| Evidence Dimension | Primary annotated kinase target |
|---|---|
| Target Compound Data | PDHK1 (TTD Drug ID D04EDM) – quantitative IC₅₀ not available from primary sources |
| Comparator Or Baseline | Pyridine-benzamide fragment: MNK1/2 dual inhibitor (PDB 6jlr); PF-4950834: ROCK2 IC₅₀ = 8.35 nM, ROCK1 IC₅₀ = 33.12 nM |
| Quantified Difference | Target class orthogonal: PDHK1 vs. MNK1/2 vs. ROCK1/2 |
| Conditions | TTD annotation based on patent US20120277229 and review PMID25684022; comparator data from biochemical kinase assays |
Why This Matters
Procurement for PDHK1-focused research requires confirming target identity, as pyridine-benzamide compounds with similar core scaffolds engage entirely different kinase families.
- [1] EBI PDBe. (2020). PDB entry 6jlr: Mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1 and MNK2) – pyridine-benzamide scaffold-based dual inhibitors. View Source
- [2] PeptideDB. PF-4950834: Potent, selective, orally bioavailable, ATP-competitive rho kinase inhibitor. ROCK2 IC₅₀ = 8.35 nM, ROCK1 IC₅₀ = 33.12 nM. View Source
